molecular formula C4H7N3O2S B15241535 (1H-Imidazol-2-yl)methanesulfonamide

(1H-Imidazol-2-yl)methanesulfonamide

Cat. No.: B15241535
M. Wt: 161.19 g/mol
InChI Key: OMDYPZCYKSVVOB-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)methanesulfonamide is a heterocyclic compound featuring an imidazole ring substituted with a methanesulfonamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanesulfonamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

(1H-Imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: (1H-Imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

1H-imidazol-2-ylmethanesulfonamide

InChI

InChI=1S/C4H7N3O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H2,5,8,9)

InChI Key

OMDYPZCYKSVVOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CS(=O)(=O)N

Origin of Product

United States

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